Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate”, has been a topic of research in medicinal chemistry . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous methods for the synthesis of pyrimidines have been described .
Molecular Structure Analysis
The molecular structure of “Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate” is based on a pyrimidine core, which is a six-membered ring containing two nitrogen atoms . This core is substituted with an ethyl acrylate group and a methylthio group.
Scientific Research Applications
Novel Synthesis of Heterocyclic Compounds :Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate has been used in the synthesis of various heterocyclic compounds, including pyrido[3,2‐e]pyrimido[1,2‐c]pyrimidines, which are produced through thermal cyclization and alkaline hydrolysis processes (Dave & Shukla, 1997).
Antioxidant Activity Studies :In the exploration of antioxidant properties, ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate has been a key component in the synthesis of substituted pyrazolo[4, 5-e]-4H-pyrimido[2,3-b] benzimidazoles. These compounds are evaluated for their antioxidant activities, highlighting the potential medical and biological relevance of such derivatives (Ubale, Vartale, & Sontakke, 2017).
Synthesis of Mercaptopurine Analogues :Research has demonstrated that ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate can be used in the novel synthesis of 7-methylthiopyrazolo[1,5-a]pyrimidines, indicating its role in creating analogues of existing therapeutic compounds like mercaptopurine (Elgemeie, El-Ezbawy, Ali, & Mansour, 1994).
Chemical Structure Studies :The compound has been involved in studies examining the structure and reactivity of various heterocyclic compounds. For instance, research on the hydrogen-bonded ribbons in ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate revealed significant insights into the nonplanar nature of pyrimidine rings and supramolecular aggregation in similar compounds (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).
Synthesis of Benzimidazole Derivatives :Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate has been used to synthesize new representatives of hetarylketene aminals, such as ethyl 3,3-diamino-2-(2-p-tolylpyrimidin-4-yl)acrylate. This method demonstrates the utility of the compound in the assembly of pyrimidine rings, which is essential in the creation of benzimidazole derivatives (Dorokhov, Present, & Bogdanov, 1994).
Future Directions
The future directions for research on “Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate” and similar compounds involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
ethyl (E)-3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-3-15-8(14)5-4-7-6-12-10(16-2)13-9(7)11/h4-6H,3H2,1-2H3,(H2,11,12,13)/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNLADVXCOTFLC-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(N=C1N)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=C(N=C1N)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442808 |
Source
|
Record name | Ethyl (2E)-3-[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate | |
CAS RN |
211244-80-3 |
Source
|
Record name | Ethyl (2E)-3-[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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